Celivarone

概要

説明

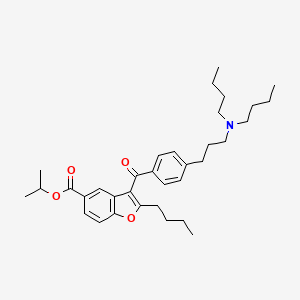

セリバロンは、抗不整脈療法における潜在的な用途について調査されている、非ヨウ素化ベンゾフラン誘導体です。これは、よく知られている抗不整脈薬であるアミオダロンとドロネダロンと構造的に関連しています。 セリバロンは、心房細動や心室頻脈を含むさまざまなタイプの心臓不整脈を管理する能力について研究されています .

2. 製法

合成経路と反応条件: セリバロンの合成は、適切なベンゾフラン誘導体から始まる複数のステップを含みます。主なステップには以下が含まれます。

ベンゾフランコアの形成: これは、適切な前駆体の環化によってベンゾフラン環を形成することを含みます。

ブチル基の導入: これは、アルキル化反応によって達成されます。

ジブチルアミノプロピル基の付加: このステップは、ベンゾフラン誘導体を塩基性条件下でジブチルアミノプロピルハライドと反応させることを含みます。

カルボン酸エステルの形成: これは、カルボン酸基をイソプロパノールでエステル化することによって行われます.

工業生産方法: セリバロンの工業生産は、同様の合成経路に従う可能性がありますが、大規模生産向けに最適化されます。 これには、効率的な熱および物質移動のための連続フロー反応器の使用と、反応速度および収率を高めるための触媒の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of celivarone involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:

Formation of the benzofuran core: This involves the cyclization of a suitable precursor to form the benzofuran ring.

Introduction of the butyl group: This is achieved through alkylation reactions.

Attachment of the dibutylamino propyl group: This step involves the reaction of the benzofuran derivative with a dibutylamino propyl halide under basic conditions.

Formation of the carboxylate ester: This is done by esterification of the carboxylic acid group with isopropanol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to increase reaction rates and yields .

化学反応の分析

反応の種類: セリバロンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: セリバロンは、さまざまな酸化された誘導体を形成するために酸化することができます。

還元: 還元反応は、ベンゾフラン環上の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸やケトンの形成につながる可能性がありますが、還元はアルコールやアミンを生み出す可能性があります .

4. 科学研究への応用

化学: ベンゾフラン環上のさまざまな置換基の影響を調べるためのモデル化合物として使用されます。

生物学: イオンチャネルや細胞シグナル伝達経路への影響について調査されています。

科学的研究の応用

Atrial Fibrillation and Atrial Flutter

Celivarone has been evaluated in clinical trials for its effectiveness in maintaining sinus rhythm in patients with AF and atrial flutter. The MAIA trial involved 673 patients who were randomized to receive different dosages of this compound or amiodarone following cardioversion. Results indicated that while lower doses of this compound showed a reduction in symptomatic recurrences of AF/AFL compared to placebo, the overall efficacy in maintaining sinus rhythm was not statistically significant across treatment groups .

Ventricular Arrhythmias

The ALPHEE study focused on patients with implantable cardioverter-defibrillators (ICDs) who had experienced ventricular tachycardia or ventricular fibrillation. This trial assessed the ability of this compound to prevent ICD interventions or sudden cardiac death. Findings revealed no significant difference in the rates of appropriate ICD shocks between this compound and placebo groups. Specifically, 67% of patients in the this compound 50 mg group experienced ICD interventions compared to 61.5% in the placebo group, indicating a lack of efficacy .

Safety Profile

Across various studies, this compound has shown a satisfactory safety profile. Adverse events were reported at rates comparable to placebo, suggesting that while this compound may not be effective, it is generally well-tolerated by patients . This aspect is critical for its potential use as an adjunct therapy for patients unable to tolerate other antiarrhythmic medications.

Comparative Efficacy Data

The following table summarizes key findings from major clinical trials involving this compound:

Case Study: MAIA Trial

In this trial, patients receiving this compound at lower doses reported fewer symptomatic recurrences of AF compared to those on placebo. However, the overall maintenance of sinus rhythm was not significantly improved when compared to higher doses or amiodarone.

Case Study: ALPHEE Trial

This study highlighted that while this compound did not significantly reduce the rate of ICD interventions compared to placebo, it demonstrated a tolerable safety profile across all dosage groups. The findings suggest a need for further research into alternative therapies for patients with high-risk arrhythmias who require additional antiarrhythmic support.

作用機序

セリバロンは、多因子的な作用機序を通じてその効果を発揮します。それは、用量依存的に、ナトリウム、カルシウム、およびカリウムチャネルならびにベータ受容体を遮断します。これは、心臓細胞膜の安定化と心臓における異常な電気的活動の防止につながります。 分子標的は、心臓の興奮性と伝導に関与するさまざまなイオンチャネルと受容体を含みます .

6. 類似の化合物との比較

セリバロンは、アミオダロンやドロネダロンなどの他の抗不整脈薬と類似しています。それはいくつかのユニークな特徴を持っています。

非ヨウ素化: アミオダロンとは異なり、セリバロンはヨウ素を含んでいません。そのため、甲状腺関連の副作用のリスクが軽減されます。

脂溶性低減: アミオダロンと比較して、セリバロンは脂溶性が低く、組織への蓄積と副作用が少なくなる可能性があります。

複数のイオンチャネル遮断: セリバロンは、ドロネダロンと同様に複数のイオンチャネルを遮断しますが、活性のプロファイルは異なります

類似の化合物:

アミオダロン: 幅広い活性を有する、広く使用されている抗不整脈薬。

ドロネダロン: アミオダロンの非ヨウ素化誘導体で、同様の抗不整脈特性を持っています。

ソタロール: 追加のカリウムチャネル遮断活性を有するβ遮断薬

類似化合物との比較

Amiodarone: A widely used antiarrhythmic agent with a broad spectrum of activity.

Dronedarone: A non-iodinated derivative of amiodarone with similar antiarrhythmic properties.

Sotalol: A beta-blocker with additional potassium channel-blocking activity

生物活性

Celivarone, a non-iodinated benzofuran derivative, is an experimental antiarrhythmic drug under investigation for its potential to treat various cardiac arrhythmias, particularly atrial fibrillation (AF) and atrial flutter (AFL). It shares structural similarities with established antiarrhythmics like amiodarone and dronedarone but aims to provide similar therapeutic benefits without the associated thyroid toxicity.

This compound exhibits a multifaceted mechanism of action, which includes:

- Ion Channel Modulation : It blocks multiple ion channels including:

- Beta-Receptor Inhibition : It inhibits β1-adrenergic receptors, contributing to its antiarrhythmic effects.

The drug’s action leads to prolonged PQ intervals and decreased myocardial cell shortening, indicating effective channel blockade. This results in longer action potential durations and reduced heart rate variability, essential for managing arrhythmias .

Overview of Clinical Studies

Several clinical trials have assessed the efficacy of this compound in maintaining sinus rhythm and converting AF/AFL:

-

MAIA Trial :

- Participants : 673 patients with AF/AFL.

- Dosing : this compound (50, 100, 200, or 300 mg once daily) vs. amiodarone vs. placebo.

- Results : No significant difference in time to AF/AFL relapse was observed. However, lower doses of this compound showed fewer symptomatic recurrences compared to placebo .

- CORYFEE Study :

- ICD Study :

Summary of Findings

| Study Name | Participants | Dosing | Key Findings |

|---|---|---|---|

| MAIA Trial | 673 | This compound (50-300 mg), Amiodarone, Placebo | No significant difference in relapse time; lower doses had fewer symptomatic recurrences |

| CORYFEE | 150 | This compound (300 or 600 mg), Placebo | No significant difference in conversion rates |

| ICD Study | 153 | This compound (100 or 300 mg), Placebo | More heart failure events; not statistically significant |

Potential Applications

This compound's unique profile suggests several potential applications beyond AF/AFL treatment:

- Hypertension Management : Preliminary studies indicate that this compound may inhibit hypertension induced by angiotensin II and phenylephrine without direct receptor affinity .

- Genetic Arrhythmias : Its ability to target multiple ion channels makes it a candidate for treating genetic arrhythmias linked to ion channel mutations .

Safety Profile

This compound is noted for its favorable safety profile compared to traditional antiarrhythmics like amiodarone:

特性

IUPAC Name |

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCENNVQCOZQSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960620 | |

| Record name | Celivarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401925-43-7 | |

| Record name | Celivarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401925-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celivarone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401925437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celivarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celivarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401925-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELIVARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45001587E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。